(2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
The compound (2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the Ethylthio Group:
Coupling with Piperidine: The next step involves the coupling of the ethylthio-substituted phenyl ring with a piperidine derivative. This can be achieved through a variety of methods, including reductive amination or nucleophilic substitution.
Introduction of the Pyrazin-2-yloxy Group: The final step involves the introduction of the pyrazin-2-yloxy group to the piperidine ring. This can be done through an etherification reaction using pyrazin-2-ol and a suitable activating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2-(Methylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- (2-(Ethylthio)phenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
- (2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
Uniqueness
(2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: is unique due to the specific combination of its functional groups and the resulting chemical properties. This uniqueness can lead to distinct biological activities and applications that are not observed with similar compounds.
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-24-16-6-4-3-5-15(16)18(22)21-11-7-14(8-12-21)23-17-13-19-9-10-20-17/h3-6,9-10,13-14H,2,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBBBDUEJCEEIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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